6,6-Dimethylpiperidin-3-ol;hydrochloride
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Overview
Description
6,6-Dimethylpiperidin-3-ol;hydrochloride is a chemical compound with a piperidine ring structure, substituted with two methyl groups at the 6th position and a hydroxyl group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it useful in various applications, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylpiperidin-3-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 6,6-dimethylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6,6-dimethyl-3-piperidone.
Reduction: Formation of 6,6-dimethylpiperidine.
Substitution: Formation of various substituted piperidines depending on the reagent used.
Scientific Research Applications
6,6-Dimethylpiperidin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dimethylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, affecting cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the methyl and hydroxyl substitutions.
6-Methylpiperidin-3-ol: A similar compound with only one methyl group at the 6th position.
3-Hydroxypiperidine: A compound with a hydroxyl group at the 3rd position but without the methyl groups.
Uniqueness
6,6-Dimethylpiperidin-3-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 6th position and a hydroxyl group at the 3rd position enhances its stability, solubility, and reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
6,6-dimethylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(9)5-8-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODVLKRTINTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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